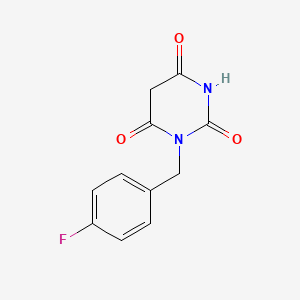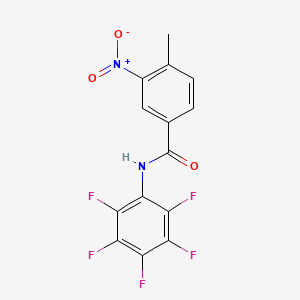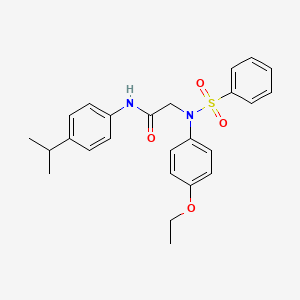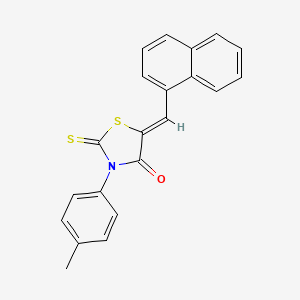![molecular formula C16H15NO3 B5120623 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained attention from the scientific community due to its potential use in various research applications. This compound is also known as NSC-663284 and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have other biochemical and physiological effects. Studies have shown that this compound can induce autophagy, which is a process that involves the degradation of damaged or dysfunctional cellular components. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
实验室实验的优点和局限性
One advantage of using 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, this compound has been found to be effective against cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
Future research on 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione could focus on its potential use in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, studies could investigate the use of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has shown promise in cancer research. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have advantages and limitations for lab experiments. Future research on this compound could lead to the development of new treatments for cancer and other diseases.
合成方法
The synthesis method of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex process that involves several steps. The first step is the condensation of 2-nitrobenzaldehyde and butylamine in the presence of ethanol. This reaction forms 2-nitro-N-butylbenzamide, which is then reduced using Raney nickel and hydrogen gas to form N-butyl-2-aminobenzamide. The final step involves the cyclization of N-butyl-2-aminobenzamide using trifluoroacetic acid, which results in the formation of 2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学研究应用
2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential use in cancer research. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer. Additionally, it has been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
属性
IUPAC Name |
2-butoxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-3-10-20-17-15(18)12-8-4-6-11-7-5-9-13(14(11)12)16(17)19/h4-9H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKFSKZGHYPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Butoxy-benzo[de]isoquinoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)

![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)